METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE
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Overview
Description
Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boron reagent is used to introduce the fluorophenyl group onto the thiophene ring.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the sulfonamide group can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes . The thiophene ring provides structural stability and facilitates interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is unique due to the presence of the sulfonamide group, which imparts specific biological activities and enhances its potential as a pharmacophore. The combination of the fluorophenyl and thiophene moieties also contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
methyl 3-[(4-fluorophenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4S2/c1-20-14(17)13-12(7-8-21-13)16(22(2,18)19)9-10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPHQFNMEWIWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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